Arginase inhibitor 7
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Overview
Description
Arginase inhibitor 7 is a compound designed to inhibit the activity of the enzyme arginase. Arginase is a manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. This enzyme plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver. Arginase inhibitors have gained significant attention due to their potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and immune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arginase inhibitor 7 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a boron-based amino acid derivative, followed by various chemical modifications to enhance its inhibitory activity. Common reagents used in these reactions include boronic acids, amino acids, and protecting groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and spectroscopic analysis are commonly employed in the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Arginase inhibitor 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of the compound to enhance its inhibitory activity and selectivity towards arginase .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include modified amino acid derivatives and boron-based compounds. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm their structures .
Scientific Research Applications
Arginase inhibitor 7 has a wide range of scientific research applications:
Mechanism of Action
Arginase inhibitor 7 exerts its effects by binding to the active site of the arginase enzyme, thereby preventing the hydrolysis of L-arginine to L-ornithine and urea. This inhibition leads to an increase in the availability of L-arginine, which can be utilized by nitric oxide synthase to produce nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission .
Molecular Targets and Pathways: The primary molecular target of this compound is the arginase enzyme. By inhibiting arginase, the compound modulates the L-arginine metabolism pathway, leading to increased nitric oxide production and altered cellular functions. This mechanism is particularly relevant in diseases where arginase activity is dysregulated, such as cancer and cardiovascular diseases .
Comparison with Similar Compounds
Arginase inhibitor 7 is compared with other similar compounds to highlight its uniqueness:
N ω-hydroxy-nor-L-arginine (nor-NOHA): A well-known arginase inhibitor with a similar mechanism of action but different chemical structure.
2(S)-amino-6-boronohexanoic acid (ABH): Another potent arginase inhibitor with a boron-based structure, similar to this compound.
S-(2-boronoethyl)-L-cysteine (BEC): A boron-based arginase inhibitor with structural similarities to this compound.
Uniqueness: this compound stands out due to its specific chemical modifications that enhance its inhibitory activity and selectivity towards arginase. These modifications result in improved pharmacokinetic and pharmacodynamic properties, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C14H29BN6O5 |
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Molecular Weight |
372.23 g/mol |
IUPAC Name |
(3R,5S)-3-amino-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-5-(2-boronoethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H29BN6O5/c16-10(2-1-5-20-13(17)18)11(22)21-7-9(3-4-15(25)26)6-14(19,8-21)12(23)24/h9-10,25-26H,1-8,16,19H2,(H,23,24)(H4,17,18,20)/t9-,10-,14+/m0/s1 |
InChI Key |
BMEXUFQWAIJXNV-PKFCDNJMSA-N |
Isomeric SMILES |
B(CC[C@H]1C[C@@](CN(C1)C(=O)[C@H](CCCN=C(N)N)N)(C(=O)O)N)(O)O |
Canonical SMILES |
B(CCC1CC(CN(C1)C(=O)C(CCCN=C(N)N)N)(C(=O)O)N)(O)O |
Origin of Product |
United States |
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